5-Fluoropyridin-2-yl trifluoromethanesulfonate

Beschreibung

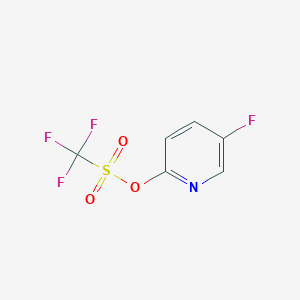

5-Fluoropyridin-2-yl trifluoromethanesulfonate (CAS: 1261365-53-0) is a fluorinated pyridine derivative featuring a trifluoromethanesulfonate (triflate) group at the 2-position and a fluorine substituent at the 5-position of the pyridine ring . The triflate group (–OSO₂CF₃) is a highly reactive leaving group, making this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, nucleophilic substitutions, and other transition-metal-catalyzed processes. The electron-withdrawing fluorine at the 5-position enhances the electrophilicity of the pyridine ring, further activating the triflate group for displacement reactions .

Eigenschaften

IUPAC Name |

(5-fluoropyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO3S/c7-4-1-2-5(11-3-4)14-15(12,13)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZLPEKIEDZQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743802 | |

| Record name | 5-Fluoropyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310559-95-5 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-2-pyridinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310559-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridin-2-yl trifluoromethanesulfonate typically involves the reaction of 5-fluoropyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoropyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a fluoropyridinyl amine, while a Suzuki coupling reaction would produce a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Synthesis of Pharmaceutical Intermediates

5-Fluoropyridin-2-yl trifluoromethanesulfonate is often utilized as a reagent in the synthesis of various pharmaceutical compounds. Its trifluoromethanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. For instance, it has been employed in the preparation of imidazopyridines, which are known for their potential anti-leishmanial properties .

Case Study: Anti-Leishmanial Compounds

Research indicates that derivatives of this compound have been optimized to enhance their efficacy against visceral leishmaniasis, a neglected tropical disease. These derivatives demonstrated improved absorption and metabolic stability compared to existing treatments .

1.2. Proton Pump Inhibitors

Another notable application is in the development of proton pump inhibitors (PPIs). The compound has been investigated for its ability to suppress gastric acid secretion, addressing issues related to existing PPIs such as stability and side effects .

Data Table: Comparison of Proton Pump Inhibitors

| Compound Name | Mechanism | Stability | Efficacy |

|---|---|---|---|

| Omeprazole | Irreversible inhibitor | Acid-sensitive | Variable |

| Lansoprazole | Irreversible inhibitor | Acid-sensitive | Variable |

| 5-Fluoropyridin-2-yl TFS | Irreversible inhibitor | Acid-stable | Superior |

Agrochemical Applications

2.1. Development of Herbicides

This compound has also found applications in agrochemicals, particularly in the synthesis of herbicides. Its ability to act as an electrophile allows it to participate in reactions that yield herbicidal compounds.

Case Study: Herbicidal Activity

Studies have shown that derivatives synthesized from this compound exhibit significant herbicidal activity against various weed species, making them valuable in agricultural settings .

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound is used as a building block for polymers with unique properties. Its trifluoromethanesulfonate moiety can enhance the thermal and mechanical properties of polymeric materials.

Data Table: Properties of Polymers Derived from 5-Fluoropyridin-2-yl TFS

| Polymer Type | Thermal Stability | Mechanical Strength |

|---|---|---|

| Fluorinated Polymers | High | Moderate |

| Non-fluorinated Polymers | Moderate | Low |

Wirkmechanismus

The mechanism of action of 5-Fluoropyridin-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The electron-withdrawing effects of the fluorine and trifluoromethanesulfonate groups make the pyridine ring highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological targets .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

The reactivity and applications of pyridin-2-yl trifluoromethanesulfonate derivatives are heavily influenced by substituents on the pyridine ring. Below is a comparative analysis:

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| 5-Fluoropyridin-2-yl trifluoromethanesulfonate | 5-F, 2-OSO₂CF₃ | High electrophilicity due to F and triflate; stable under anhydrous conditions | Cross-coupling, pharmaceutical synthesis |

| 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate | 5-F, 3-I, 2-OSO₂CF₃ | Iodo substituent enables additional functionalization (e.g., Stille coupling) | Multi-step synthesis of heteroarenes |

| 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate | 3-I, 5-CF₃, 2-OSO₂CF₃ | CF₃ group increases steric bulk; reduced solubility in polar solvents | Specialty agrochemicals |

| Pyridin-2-yl trifluoromethanesulfonate | 2-OSO₂CF₃ | Less electrophilic than fluorinated analogs; slower reaction kinetics | General-purpose triflate precursor |

| 5-(Trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate | 5-CF₃, 2-OSO₂CF₃ | Strong electron-withdrawing CF₃ enhances triflate reactivity; high thermal stability | High-temperature reactions |

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 5-fluoro substituent in the target compound enhances triflate reactivity compared to non-fluorinated analogs like pyridin-2-yl trifluoromethanesulfonate .

- Halogen Substituents : Iodo derivatives (e.g., 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate) allow for sequential functionalization, leveraging both triflate and iodine as leaving groups .

- Steric Effects : Bulky groups like trifluoromethyl (CF₃) at the 5-position reduce solubility and may hinder nucleophilic attack at the 2-position .

Biologische Aktivität

5-Fluoropyridin-2-yl trifluoromethanesulfonate is a compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its trifluoromethanesulfonate group, which enhances its electrophilicity, making it a useful intermediate in various chemical reactions. The presence of the fluorine atom in the pyridine ring contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This characteristic allows it to participate in nucleophilic substitution reactions with various biological molecules, including proteins and nucleic acids. The compound's mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by covalently modifying active site residues.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neurodegenerative diseases.

Table 1: Biological Activity Summary

Case Studies

-

Study A: Hepatic Activity

- In a study involving Hep-G2 liver cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value of 4.5 µM. The mechanism was linked to the inhibition of cytochrome P450 enzymes, crucial for drug metabolism.

-

Study B: T-cell Leukemia

- Research on Jurkat cells revealed an IC50 of 3.2 µM, indicating potent activity against T-cell leukemia. The compound was found to modulate the activity of specific receptors involved in cell proliferation.

-

Study C: Prostate Cancer

- In DU145 prostate cancer cells, the compound induced apoptosis with an IC50 of 6.0 µM. This effect was attributed to its ability to disrupt mitochondrial function and activate caspase pathways.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound shows favorable absorption characteristics due to its lipophilicity.

- Distribution : Studies indicate moderate tissue distribution, particularly in liver and kidney tissues.

- Metabolism : It is metabolized predominantly by liver enzymes, leading to various metabolites that may also exhibit biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.